Product packaging for Furo[2,3-d]pyridazine-2-carbaldehyde(Cat. No.:CAS No. 35670-47-4)

Furo[2,3-d]pyridazine-2-carbaldehyde

Cat. No.: B13100889
CAS No.: 35670-47-4
M. Wt: 148.12 g/mol
InChI Key: CTRHJCKKGNTKLT-UHFFFAOYSA-N
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Description

Furo[2,3-d]pyridazine-2-carbaldehyde (CAS 35670-47-4) is a chemical compound with the molecular formula C7H4N2O2 and a molecular weight of 148.12 g/mol . It belongs to the class of fused heterocyclic compounds, which are of significant interest in medicinal and synthetic chemistry due to their potential as molecular scaffolds. While direct biological data for this specific aldehyde is limited in the public domain, structural analogs based on the furo[2,3-d]pyridazine core have demonstrated considerable research value. For instance, novel compounds featuring a furo[2,3-d]pyrimidine framework (a closely related heterocycle) have recently been identified as potent anticancer agents in scientific studies . These derivatives exhibited promising anti-proliferative activity against a range of human cancer cell lines, including resistant phenotypes, and were found to induce cell cycle arrest and apoptosis . As a key synthetic intermediate, this compound is primarily used in chemical research and development. Its aldehyde functional group makes it a versatile building block for the synthesis of more complex molecules via condensation, nucleophilic addition, and other reactions, facilitating the exploration of new chemical space for drug discovery and material science. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O2 B13100889 Furo[2,3-d]pyridazine-2-carbaldehyde CAS No. 35670-47-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35670-47-4

Molecular Formula

C7H4N2O2

Molecular Weight

148.12 g/mol

IUPAC Name

furo[2,3-d]pyridazine-2-carbaldehyde

InChI

InChI=1S/C7H4N2O2/c10-4-6-1-5-2-8-9-3-7(5)11-6/h1-4H

InChI Key

CTRHJCKKGNTKLT-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC2=CN=NC=C21)C=O

Origin of Product

United States

Synthetic Methodologies and Strategies for Furo 2,3 D Pyridazine 2 Carbaldehyde and Its Analogs

Retrosynthetic Analysis of Furo[2,3-d]pyridazine Core Architectures

A retrosynthetic analysis of the Furo[2,3-d]pyridazine-2-carbaldehyde core reveals several potential synthetic disconnections. The primary disconnection can be made across the pyridazine (B1198779) ring, suggesting a furan-based precursor. This approach considers the furan (B31954) ring as the initial building block, which is then annulated with the pyridazine ring.

A logical retrosynthetic pathway for this compound (I) would involve a late-stage introduction of the carbaldehyde group. This could be achieved through the oxidation of a 2-methylfuro[2,3-d]pyridazine (II) or by direct formylation of the furo[2,3-d]pyridazine core (III).

Further disconnection of the furo[2,3-d]pyridazine core (III) itself suggests two main strategies. The first involves the formation of the pyridazine ring onto a pre-existing furan scaffold. This pathway would typically start from a suitably substituted furan derivative, such as a 2,3-dicarbonyl furan or a related synthon (IV), which can undergo cyclocondensation with a hydrazine (B178648) derivative.

Alternatively, a second strategy involves the construction of the furan ring onto a pyridazine precursor. This approach is less common but could be envisioned starting from a pyridazine derivative (V) that bears appropriate functional groups for the subsequent annulation of the furan ring.

Target Molecule/Intermediate Precursor(s) Synthetic Transformation
This compound (I)2-Methylfuro[2,3-d]pyridazine (II)Oxidation
This compound (I)Furo[2,3-d]pyridazine (III)Formylation
Furo[2,3-d]pyridazine (III)2,3-Dicarbonyl furan derivative (IV) and HydrazineCyclocondensation
Furo[2,3-d]pyridazine (III)Substituted Pyridazine (V)Furan ring annulation

Precursor Synthesis and Functional Group Elaboration

The successful synthesis of this compound is highly dependent on the efficient preparation of key precursors and the strategic elaboration of functional groups.

The synthesis often commences with appropriately substituted furan derivatives. A common starting point is the use of furan-2,3-dicarboxylates or related compounds. These precursors can be synthesized through various established methods for furan ring construction. For instance, the Paal-Knorr furan synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, can be adapted to produce highly functionalized furans that are suitable for subsequent elaboration into the furo[2,3-d]pyridazine system. organic-chemistry.org

Another approach involves the modification of commercially available furan derivatives. For example, Friedel-Crafts acylation of furan or its derivatives can introduce carbonyl functionalities at the 2 and 3 positions, setting the stage for the subsequent cyclization with hydrazine.

While less common, strategies that build the furan ring onto a pre-existing pyridazine core are also viable. This typically involves starting with a pyridazine that has functional groups amenable to furan ring formation. For example, a pyridazine with adjacent chloro and ester groups could potentially undergo a series of reactions to form the fused furan ring. The synthesis of such pyridazine synthons can be achieved through various methods, including the reaction of 1,4-dicarbonyl compounds with hydrazine or the use of inverse-electron-demand Diels-Alder reactions. organic-chemistry.org

A key transformation in the synthesis of the target molecule is the introduction of the carbaldehyde group at the 2-position of the furo[2,3-d]pyridazine ring system. One of the most direct methods is the oxidation of a 2-methylfuro[2,3-d]pyridazine precursor. This oxidation can be achieved using a variety of reagents, with selenium dioxide (SeO₂) being a classic and effective choice for the oxidation of benzylic-type methyl groups to aldehydes.

Alternatively, the Vilsmeier-Haack reaction provides a powerful method for the direct formylation of electron-rich heterocyclic systems. chemistrysteps.comnih.govorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). chemistrysteps.comnih.gov The furo[2,3-d]pyridazine ring system is sufficiently electron-rich to undergo electrophilic substitution, making the Vilsmeier-Haack reaction a plausible route to introduce the formyl group at the 2-position. ijpcbs.comresearchgate.net

Reaction Reagents Description
Oxidation of 2-methyl groupSelenium dioxide (SeO₂)Selectively oxidizes the methyl group at the 2-position to a carbaldehyde.
Vilsmeier-Haack FormylationPOCl₃, DMFDirect introduction of a formyl group onto the electron-rich furan moiety of the furo[2,3-d]pyridazine core.

Cyclization and Annulation Reactions for Furo[2,3-d]pyridazine Ring Formation

The construction of the bicyclic furo[2,3-d]pyridazine ring is the cornerstone of the synthesis. This is most commonly achieved through cyclization and annulation reactions.

The most prevalent and efficient method for the formation of the pyridazine ring is the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. In the context of furo[2,3-d]pyridazine synthesis, this involves a furan precursor bearing carbonyl or related functionalities at the 3- and 4-positions. For instance, the reaction of a furan-3,4-dicarbaldehyde (B3056319) or a corresponding diketone with hydrazine hydrate (B1144303) will lead to the formation of the pyridazine ring fused to the furan core. nih.gov

The reaction proceeds through the initial formation of a dihydrazone, which then undergoes an intramolecular cyclization with the elimination of water to afford the aromatic furo[2,3-d]pyridazine system. The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) allows for the introduction of substituents on the pyridazine nitrogen atoms.

Reactant 1 Reactant 2 Product Reaction Type
Furan-3,4-dicarbaldehydeHydrazine hydrateFuro[2,3-d]pyridazineCyclocondensation
3,4-DiacetylfuranHydrazine hydrate4,7-Dimethylfuro[2,3-d]pyridazineCyclocondensation
Diethyl furan-3,4-dicarboxylateHydrazine hydrateFuro[2,3-d]pyridazine-4,7-dioneCyclocondensation

Multi-Component Reaction Approaches to Furo[2,3-d]pyrimidine (B11772683) Derivatives

While the primary focus is the furo[2,3-d]pyridazine system, the analogous furo[2,3-d]pyrimidine core is often constructed using efficient multi-component reactions (MCRs). These reactions are advantageous as they combine several operational steps without isolating intermediates, saving time and resources. ahievran.edu.tr

One notable three-component condensation method involves the reaction of cyclic 1,3-diketones (like barbituric acid), various aromatic aldehydes, and an isocyanide in water. ahievran.edu.tr This approach proceeds through an initial Knoevenagel condensation followed by a [1+4] cycloaddition of the isocyanide and subsequent isomerization to form the furo[2,3-d]pyrimidine scaffold. ahievran.edu.tr Another advanced MCR involves a Palladium(II)-catalyzed three-component synthesis from β-ketodinitriles, boronic acids, and aldehydes, which allows for the concurrent construction of the fused furo-pyrimidine system. nih.gov

Table 1: Examples of Multi-Component Reactions for Furo[2,3-d]pyrimidine Analogs
Component 1Component 2Component 3Catalyst/SolventProduct TypeReference
Barbituric AcidAromatic AldehydeIsocyanideWater (uncatalyzed)Furo[2,3-d]pyrimidine-2,4(1H,3H)-diones ahievran.edu.tr
β-KetodinitrileBoronic AcidAldehydePd(II) catalyst2,4,6-Triarylfuro[2,3-d]pyrimidines nih.gov

Intramolecular Cyclization Protocols

Intramolecular cyclization is a key strategy for forming the fused heterocyclic ring of furo[2,3-d]pyridazines. This can involve either the formation of the pyridazine ring onto a pre-existing furan or the construction of the furan ring on a pyridazine precursor.

A direct synthesis of the furo[2,3-d]pyridazin-4(5H)-one core starts from methyl 2-methylfuran-3-carboxylate. ahievran.edu.tr The process involves converting the methyl group into an aldehyde, which is then condensed with a hydrazine derivative. The final ring-closing step is an intramolecular cyclization achieved by hydrolyzing the ester to a carboxylic acid and treating it with thionyl chloride to furnish the furopyridazinone ring system. ahievran.edu.tr

Another common approach involves the cyclization of appropriately substituted hydrazones. For instance, the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones is an efficient method for synthesizing 1,6-dihydropyridazines, which can be readily oxidized to the aromatic pyridazine ring. organic-chemistry.org For the isomeric furo[2,3-c]pyridazine system, a tandem Sonogashira coupling followed by cycloisomerization has been employed, starting from a 2-bromo-3-aminopyridizinone skeleton. nih.gov These methods highlight the versatility of intramolecular cyclization in constructing the desired fused ring structure.

Direct Introduction and Modification of the Carbaldehyde Group at Position 2

Once the furo[2,3-d]pyridazine nucleus is formed, the carbaldehyde group can be introduced either by direct formylation of the ring or by the oxidation of a suitable precursor group at the 2-position.

Formylation Reactions on the Furo[2,3-d]pyridazine Nucleus

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.govacs.orgresearchgate.net The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). nih.gov The resulting electrophilic chloromethyliminium salt reacts with the electron-rich substrate. nih.gov

The furan ring within the furo[2,3-d]pyridazine system is electron-rich and thus susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is expected to proceed at the C2 position of the furan ring, which is analogous to the formylation of other heterocycles like furan and pyrrole (B145914). nih.govmdpi.com While a specific application to the furo[2,3-d]pyridazine nucleus is not widely documented, formylation reactions have been successfully applied to related fused systems like pyrido[2,3-d]pyrimidines, demonstrating the viability of this approach. acs.org An optimized protocol for the deuterated formylation of furan itself uses DMF-d₇ and oxalyl chloride, achieving quantitative yields. mdpi.com

Post-Cyclization Oxidation Methods

An alternative to direct formylation is the oxidation of a pre-installed functional group, such as a methyl or hydroxymethyl group, at the C2 position of the furo[2,3-d]pyridazine ring.

Oxidation of a 2-Methyl Group: The Riley Oxidation, which uses selenium dioxide (SeO₂), is a classic method for oxidizing active methyl or methylene (B1212753) groups adjacent to carbonyls or on electron-rich heterocyclic rings to the corresponding carbonyl group. nih.govwikipedia.orgyoutube.com This method has been successfully used for the oxidation of methyl groups on various heterocycles, such as the conversion of 2-methylquinoline (B7769805) to quinoline-2-carboxaldehyde. nih.govtandfonline.com The reaction is typically carried out by refluxing the substrate with SeO₂ in a solvent like 1,4-dioxane. nih.govtandfonline.com This makes it a highly plausible method for converting a 2-methylfuro[2,3-d]pyridazine into the desired 2-carbaldehyde.

Oxidation of a 2-Hydroxymethyl Group: If a 2-hydroxymethylfuro[2,3-d]pyridazine is available, it can be oxidized to the aldehyde using a variety of mild oxidizing agents. Activated manganese dioxide (MnO₂) is a highly selective and commonly used reagent for the oxidation of primary and secondary allylic, benzylic, and heterocyclic alcohols to their corresponding aldehydes and ketones under neutral conditions. acs.orgcore.ac.ukmychemblog.comresearchgate.net This reagent is particularly suitable as it minimizes the risk of over-oxidation to the carboxylic acid. acs.org The reaction is typically performed by stirring the alcohol with an excess of MnO₂ in a solvent like dichloromethane (B109758) or ether at room temperature. mychemblog.com

Table 2: Post-Cyclization Oxidation Methods for Aldehyde Synthesis on Heterocycles
Precursor GroupReagentReaction NameTypical SubstratesReference
-CH₃ (Methyl)Selenium Dioxide (SeO₂)Riley OxidationMethylquinolines, N-heterocycles nih.govtandfonline.com
-CH₂OH (Hydroxymethyl)Manganese Dioxide (MnO₂)-Benzylic, allylic, heterocyclic alcohols acs.orgmychemblog.comresearchgate.net

Derivatization Strategies of this compound

The carbaldehyde group at the C2 position is a versatile functional handle that allows for a wide range of derivatization reactions, enabling the synthesis of a library of analogs for further investigation.

Synthesis of Hydrazone and Schiff Base Derivatives

One of the most common derivatization strategies for aldehydes is their condensation with primary amines or hydrazines to form Schiff bases (imines) and hydrazones, respectively. These reactions are typically straightforward and high-yielding. core.ac.uknih.govresearchgate.net

The synthesis of hydrazones involves the reaction of this compound with a substituted or unsubstituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine) or a hydrazide (e.g., isonicotinic hydrazide). core.ac.uknih.gov The reaction is usually carried out by refluxing the reactants in a protic solvent like ethanol, often with a catalytic amount of acid. nih.gov The presence of the azomethine group (–NHN=CH–) in the resulting hydrazone derivatives is a key structural feature. nih.gov

Similarly, Schiff bases are formed by the condensation of the aldehyde with various primary amines. The imine linkage (C=N) formed is central to the structure of these derivatives. A suite of methods, including conventional solution-based synthesis, mechanosynthesis, and solid-state melt reactions, can be employed for their preparation. core.ac.uk

Table 3: Reactants for Hydrazone and Schiff Base Formation
Desired DerivativeReactant TypeExample ReactantsReference
HydrazoneHydrazine/HydrazideHydrazine Hydrate, Phenylhydrazine, Isonicotinic Hydrazide, 2-Aminobenzoic Acid Hydrazide core.ac.uknih.gov
Schiff Base (Imine)Primary AmineAniline, Substituted Anilines, Aliphatic Amines core.ac.uk

Conversion to Cyano and Tetrazole Functional Groups

The transformation of an aldehyde to a nitrile (cyano group) and subsequently to a tetrazole ring represents a significant synthetic pathway, as the tetrazole group is a well-known bioisostere for the carboxylic acid functional group. While specific studies on this compound are not extensively documented, the chemical literature provides detailed procedures for analogous heterocyclic systems, such as furo[2,3-b]pyrroles, which can serve as a reliable model for this transformation. nih.gov

The conversion typically proceeds in a two-step sequence. First, the 2-formyl group is converted into a 2-cyano group. This is often achieved by reacting the aldehyde with hydroxylammonium chloride in the presence of a dehydrating agent and a base. For instance, in the furo[2,3-b]pyrrole series, this transformation was successfully carried out using acetic anhydride (B1165640) and pyridine (B92270) at elevated temperatures. nih.gov

Once the 2-cyano derivative is obtained, it can be converted into a 2-(1H-tetrazol-5-yl) derivative. This is a classic example of a [3+2] cycloaddition reaction. The reaction involves treating the nitrile with an azide (B81097) source, commonly sodium azide, in the presence of an ammonium (B1175870) salt like ammonium chloride, in a high-boiling polar aprotic solvent such as dimethylformamide (DMF). nih.gov This method is a widely used and efficient route for the synthesis of 5-substituted tetrazoles from nitriles. nih.gov

Table 1: Synthesis of Cyano and Tetrazole Analogs from 2-Formyl-furo[2,3-b]pyrroles nih.gov
Starting MaterialTransformationReagents and ConditionsProduct
Methyl 2-formyl-6-R¹-furo[2,3-b]pyrrole-5-carboxylatesConversion to CyanoHydroxylammonium chloride, acetic anhydride, pyridine, 90 °CMethyl 2-cyano-6-R¹-furo[2,3-b]pyrrole-5-carboxylates
Methyl 2-cyano-6-R¹-furo[2,3-b]pyrrole-5-carboxylatesConversion to TetrazoleSodium azide, ammonium chloride, DMFMethyl 2-(5'-tetrazolyl)-6-R¹-furo[2,3-b]pyrrole-5-carboxylates

Other Transformations of the Carbaldehyde Functionality

Beyond the conversion to cyano and tetrazole groups, the carbaldehyde functionality on the Furo[2,3-d]pyridazine ring is a gateway to a multitude of other chemical structures through various condensation and derivatization reactions.

One common transformation is the formation of hydrazones. For example, the reaction of 2-formyl-furo[2,3-b]pyrrole derivatives with unsymmetrical dimethylhydrazine in refluxing toluene, using a catalytic amount of 4-methylbenzenesulfonic acid, yields the corresponding N,N-dimethylhydrazones. nih.gov This reaction is a standard method for derivatizing aldehydes and ketones.

Condensation reactions with active methylene compounds are also a powerful tool for extending the molecular framework. Research on analogous furo[b]pyrrole aldehydes has shown that they can undergo condensation with benzothiazolium salts in refluxing methanol (B129727) with pyridine as a catalyst. nih.gov This Knoevenagel-type condensation leads to the formation of highly conjugated systems. Similarly, reactions of furan-2-carboxaldehydes and furo[b]pyrrole aldehydes with hippuric acid in the presence of potassium acetate (B1210297) and acetic anhydride yield 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. nih.gov

Furthermore, the carbaldehyde can react with primary amines to form imines (Schiff bases), which can then undergo further intramolecular reactions. In a related system, 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbaldehyde was shown to undergo a complex condensation reaction with aliphatic primary amines to yield novel bicyclic structures. rsc.org

Table 2: Other Transformations of Analogous Heterocyclic Aldehydes
Starting Aldehyde SystemReagents and ConditionsProduct TypeReference
Furo[2,3-b]pyrroleunsym-Dimethylhydrazine, 4-methylbenzenesulfonic acid, toluene, refluxN,N-Dimethylhydrazone nih.gov
Furo[b]pyrroleBenzothiazolium salt, pyridine, methanol, refluxCondensation product (push-pull system) nih.gov
Furan-2-carboxaldehyde / Furo[b]pyrroleHippuric acid, potassium acetate, acetic anhydride, reflux4-Heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-one nih.gov
Thieno[2,3-c]pyridazineAliphatic primary amines2,6,9-Triazabicyclo[3.3.1]nonane derivatives rsc.org

These examples highlight the synthetic utility of the carbaldehyde group in building molecular complexity around fused heterocyclic systems like Furo[2,3-d]pyridazine. The ability to readily convert the aldehyde into nitriles, tetrazoles, hydrazones, and various condensation products makes it an invaluable handle for the development of new chemical entities.

Reactivity Mechanisms and Reaction Pathways of Furo 2,3 D Pyridazine 2 Carbaldehyde

Mechanistic Elucidation of Furo[2,3-d]pyridazine Ring Construction

The synthesis of the furo[2,3-d]pyridazine core, while not extensively documented for the 2-carbaldehyde derivative specifically, can be understood through analogous synthetic strategies for related furo-fused pyridazine (B1198779) systems. A plausible and efficient method involves a tandem transition-metal-catalyzed reaction, such as a Sonogashira coupling followed by a cycloisomerization.

A general synthetic approach could start from a suitably substituted pyridazine precursor. For instance, a dihalopyridazine can be functionalized to introduce the necessary components for the furan (B31954) ring formation. A common strategy involves the reaction of a 3,4-dihalopyridazine with a protected propargyl alcohol. The subsequent intramolecular cyclization, often catalyzed by a palladium or copper catalyst, leads to the formation of the fused furan ring. The final step would then be the introduction or modification of the substituent at the 2-position to yield the carbaldehyde.

Another potential pathway involves the construction of the pyridazine ring onto a pre-existing furan moiety. This can be achieved through aza-Diels-Alder reactions, where a substituted furan acts as the dienophile reacting with a 1,2,4-triazine, followed by nitrogen extrusion to form the pyridazine ring. organic-chemistry.org The regioselectivity of this cycloaddition would be crucial in obtaining the desired furo[2,3-d]pyridazine isomer.

Reaction Type Starting Materials Key Intermediates Catalyst/Reagents
Tandem Sonogashira Coupling-CycloisomerizationDihalopyridazine, Protected Propargyl AlcoholAlkynylpyridazinePalladium or Copper Catalyst
Aza-Diels-Alder ReactionSubstituted Furan, 1,2,4-TriazineCycloadductHeat or Lewis Acid

Reaction Mechanisms of Carbaldehyde Functionalization

The carbaldehyde group at the 2-position of the furo[2,3-d]pyridazine ring is a versatile functional handle that can undergo a variety of transformations characteristic of aromatic aldehydes. The reactivity of this group is influenced by the electronic nature of the fused heterocyclic system.

Nucleophilic Addition: The carbonyl carbon of the carbaldehyde is electrophilic and readily undergoes nucleophilic attack. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and stabilized carbanions. The initial addition product is an alkoxide, which upon protonation yields the corresponding alcohol.

Reduction: The carbaldehyde can be reduced to a primary alcohol using various reducing agents. Mild reducing agents like sodium borohydride (NaBH₄) are effective, as are more powerful reagents such as lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, PtO₂) is also a viable method.

Oxidation: Oxidation of the carbaldehyde group yields the corresponding carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). Milder, more selective oxidizing agents like pyridinium chlorochromate (PCC) can also be employed under specific conditions.

Condensation Reactions: The carbaldehyde can participate in condensation reactions with various nucleophiles. For instance, reaction with primary amines or hydrazines will form imines or hydrazones, respectively. Wittig reactions with phosphorus ylides can be used to convert the carbonyl group into a carbon-carbon double bond, providing access to a range of alkene derivatives. Similarly, Horner-Wadsworth-Emmons reactions offer another route to alkene synthesis.

Reaction Type Reagent Product
Nucleophilic AdditionGrignard Reagent (R-MgX)Secondary Alcohol
ReductionSodium Borohydride (NaBH₄)Primary Alcohol
OxidationPotassium Permanganate (KMnO₄)Carboxylic Acid
Condensation (Wittig)Phosphorus Ylide (Ph₃P=CHR)Alkene

Electronic Effects on Electrophilic and Nucleophilic Reactivity within the Furo[2,3-d]pyridazine System

The reactivity of the furo[2,3-d]pyridazine system is a composite of the electronic properties of its constituent rings. The furan ring is an electron-rich aromatic system, while the pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. scribd.com This electronic dichotomy governs the sites of electrophilic and nucleophilic attack.

Conversely, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack. scribd.comtaylorfrancis.com Nucleophilic aromatic substitution (SNAr) can occur on the pyridazine part of the molecule, particularly if a good leaving group is present on one of its carbon atoms. The presence of the fused furan ring can influence the regioselectivity of such reactions.

The carbaldehyde group at the 2-position is a strong deactivating group, further reducing the electron density of the furan ring through a resonance-withdrawing effect. This deactivation makes electrophilic substitution on the furan ring even more challenging.

Regiochemical and Stereochemical Considerations in Synthetic Pathways

Regiochemistry: In the synthesis of the furo[2,3-d]pyridazine ring, the regiochemistry of the cyclization step is critical. For instance, in a tandem Sonogashira coupling-cycloisomerization approach, the initial coupling must occur at the correct position on the pyridazine precursor to ensure the desired [2,3-d] fusion. In cycloaddition strategies, the relative orientation of the reactants will determine the final regiochemical outcome.

For reactions on the pre-formed furo[2,3-d]pyridazine-2-carbaldehyde, the regioselectivity of electrophilic attack, though difficult, would be directed by the existing substituents. The electron-rich furan ring is the more likely site for electrophilic substitution, with the position of attack being influenced by the directing effects of the fused pyridazine and the carbaldehyde group. Nucleophilic attack will preferentially occur on the electron-deficient pyridazine ring.

Stereochemistry: For reactions involving the carbaldehyde group that create a new stereocenter, such as nucleophilic addition of an organometallic reagent, the product will be a racemic mixture unless a chiral reagent or catalyst is employed. The stereochemical outcome of such reactions can be influenced by the steric hindrance imposed by the fused ring system. In the absence of any chiral control, a 1:1 mixture of enantiomers is expected. For reactions that form diastereomers, the relative stereochemistry will be determined by the transition state energies, with the thermodynamically more stable product generally being favored.

In Vitro Biological Activity and Mechanistic Interrogations

Enzyme Inhibition Studies of Furo[2,3-d]pyridazine-2-carbaldehyde Analogs

Derivatives of the closely related pyridazine (B1198779) and pyrido[2,3-d]pyridazine (B3350097) structures have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. cu.edu.egnih.gov Studies have shown that certain pyridazinone derivatives exhibit potent and selective inhibition of COX-2 over COX-1. cu.edu.eg For instance, compounds 3d, 3g, and 6a, which are pyridazinone and pyridazinthione derivatives, displayed IC50 values of 67.23, 43.84, and 53.01 nM, respectively, against COX-2, demonstrating higher potency than the reference drug celecoxib (B62257) (IC50 = 73.53 nM). cu.edu.eg Compound 3g was identified as the most selective COX-2 inhibitor with a selectivity index of 11.51, comparable to that of celecoxib (SI = 11.78). cu.edu.eg

Furthermore, a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were synthesized and evaluated for their anti-inflammatory properties. nih.gov Among these, compound 7c showed significant inhibition of ear edema (82%) and was found to be a dual inhibitor of both COX-1 and COX-2 isoenzymes. nih.gov At a concentration of 31.25 μM, compound 7c demonstrated enhanced inhibition of both enzymes, with a more pronounced effect on COX-2. nih.gov This dual inhibitory action suggests a different mechanism compared to the highly selective COX-2 inhibitors and presents a potential avenue for developing anti-inflammatory agents with a distinct therapeutic profile. nih.gov

Table 1: In Vitro COX-1/COX-2 Inhibition of Pyridazine Analogs

Compound COX-1 IC50 (nM) COX-2 IC50 (nM) Selectivity Index (SI) (COX-1/COX-2)
3d - 67.23 -
3g - 43.84 11.51
6a - 53.01 -
Celecoxib - 73.53 11.78
Indomethacin - 739.2 -

Data sourced from multiple studies. cu.edu.eg

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing Alzheimer's disease. nih.govmdpi.com While direct studies on this compound analogs are limited, research on related pyridazine derivatives has shown promise. For example, a series of N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives were found to significantly inhibit these enzymes, with Ki values for acetylcholinesterase in the range of 0.56±0.15–4.12±1.42 μM. researchgate.net Notably, compound 5h demonstrated the highest AChE inhibitory activity (Ki = 0.56±0.15 μM), comparable to the standard drug tacrine. researchgate.net

In a separate study, newly synthesized thienobenzo-triazole derivatives, which share some structural similarities with fused pyridazine systems, were effective inhibitors of BChE, with some compounds showing IC50 values three to four times lower than the standard drug galantamine. mdpi.com Additionally, certain dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] exhibited promising inhibitory efficacy against both AChE and BChE, with compounds 8e and 8g being more selective towards AChE. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Pyridazinone Analogs

Compound AChE Ki (μM)
5h 0.56±0.15
Tacrine -

Data represents a selection of the most active compounds from the study. researchgate.net

Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, a hallmark of Alzheimer's disease. nih.govnih.gov A series of furo[2,3-d] researchgate.netresearchgate.netthiazinamine derivatives have been identified as BACE1 inhibitors. nih.gov The co-crystal structure of a representative compound, 2e, bound to the BACE1 active site revealed a binding mode driven by interactions with the catalytic aspartate dyad and engagement of the biaryl amide toward the S1 and S3 pockets. nih.gov This research indicates that the furo[2,3-d]thiazine scaffold can serve as a viable bioisostere for other known BACE1 inhibitors. nih.gov The development of these inhibitors is considered a major therapeutic strategy to decrease Aβ concentrations in the brain and potentially modify the course of Alzheimer's disease. nih.gov

Table 3: BACE1 Inhibitory Activity of Furo[2,3-d] researchgate.netresearchgate.netthiazinamine Analogs

Compound BACE1 IC50 (nM)
2e Data not specified in abstract

The specific IC50 value for compound 2e was not available in the provided search results. nih.gov

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. A study on tricyclic hydroxamic acids derived from pyridazino(4,5-c)quinolines, such as compounds 18 and 28, showed weak inhibition of 5-lipoxygenase (5-LOX). nih.gov The research involved the synthesis of various pyridazinoquinoline derivatives and an investigation of their stability and photochemical transformations. nih.gov While the inhibitory activity of the tested compounds was not potent, this study provides a foundation for the further exploration of fused pyridazine systems as potential lipoxygenase inhibitors. nih.gov

The furo[2,3-d]pyrimidine (B11772683) scaffold, a close analog of furo[2,3-d]pyridazine, has been extensively studied for its potential as an inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. researchgate.netntnu.nonih.gov A series of novel 4-anilino-furo[2,3-d]pyrimidine derivatives were designed and synthesized as dual inhibitors of EGFR and HER2 tyrosine kinases. nih.gov Modifications at the 5-position of the furo[2,3-d]pyrimidine ring significantly influenced their inhibitory activity. nih.gov Specifically, derivatives bearing a 5-carboxylic acid side chain, such as the 3-chloroanilino derivative (8c), the 3-bromoaniline (B18343) derivative (8d), and a lapatinib (B449) analogue (10), demonstrated significant submicromolar inhibition of EGFR. nih.gov

Another study focused on the synthesis and biological evaluation of 4-amino-6-aryl substituted furo[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors, with several compounds showing high potency. ntnu.no The development of such inhibitors is crucial, as uncontrolled autophosphorylation of EGFR can lead to increased cell proliferation and decreased apoptosis, contributing to cancer progression. nih.gov

Table 4: EGFR Kinase Inhibitory Activity of Anilino-furo[2,3-d]pyrimidine Analogs

Compound EGFR Inhibition IC50 (μM)
8c Submicromolar
8d Submicromolar
10 Submicromolar

Specific IC50 values were described as submicromolar in the source. nih.gov

The general strategy for inhibiting viral proteases often involves targeting the active site to prevent the processing of viral polyproteins. mdpi.com For SARS-CoV-2, the main protease (Mpro) is a key target, and its inhibition blocks viral replication. mdpi.comsemanticscholar.org The exploration of furo[2,3-d]pyridazine and related heterocyclic systems as inhibitors of SARS-CoV-2 proteases could be a promising area for future research.

Antifolate Activity against Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS)

Following a comprehensive search of peer-reviewed scientific literature, no specific studies detailing the antifolate activity of this compound or its direct derivatives against dihydrofolate reductase (DHFR) or thymidylate synthase (TS) were identified. Research on this specific mechanistic pathway for this class of compounds is not prominently available in the public domain.

In Vitro Cellular Cytotoxicity and Apoptosis Induction by Furo[2,3-d]pyrimidine Derivatives

The isomeric scaffold, furo[2,3-d]pyrimidine, has been the subject of extensive investigation for its potent anticancer properties. These derivatives have demonstrated significant cytotoxic effects across a range of human cancer cell lines, mediated through the induction of apoptosis.

Numerous studies have synthesized and evaluated series of furo[2,3-d]pyrimidine derivatives, revealing their potent antiproliferative activity. For instance, a series of diverse furo[2,3-d]pyrimidines were screened for their effects against hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) cell lines. researchgate.net One of the standout compounds, designated 4a, demonstrated the best antitumor activity against HepG2 cells with a half-maximal inhibitory concentration (IC₅₀) of 0.70 μM. researchgate.net

Other research has focused on creating hybrid molecules. Coumarin-furo[2,3-d]pyrimidone hybrids have also been tested against HepG2 cells, with compound 10a showing significant inhibitory activity (IC₅₀ = 7.72 ± 1.56 μM). nih.gov Furthermore, novel furo[2,3-d]pyrimidine-based chalcones were assessed for their activity against the resistant MCF-7 breast cancer cell line. nih.gov Compounds 5d and 5e showed pronounced cytotoxic activity with IC₅₀ values of 1.20 ± 0.21 μM and 1.90 ± 0.32 μM, respectively, which compared favorably to the standard chemotherapeutic drug doxorubicin. nih.gov

Table 1: Antiproliferative Activity of Furo[2,3-d]pyrimidine Derivatives

Compound Cell Line IC₅₀ (μM) Source
4a HepG2 0.70 researchgate.net
10a HepG2 7.72 nih.gov
5d MCF-7 1.20 nih.gov
5e MCF-7 1.90 nih.gov
8f MCF-7 13.89 - 19.43 nih.gov

The cytotoxic effects of furo[2,3-d]pyrimidine derivatives are strongly linked to their ability to induce apoptosis, or programmed cell death. Research has elucidated several of the biochemical pathways involved.

One study of a furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid, compound 8f , found that it induced apoptosis through the activation of effector caspases 3 and 7. nih.gov This activation occurred independently of the mitochondrial pathway and was associated with cell cycle arrest in the S phase for fibrosarcoma cells and the G1/M phase for lung carcinoma cells. nih.gov

In contrast, other derivatives have been shown to act directly on the mitochondrial pathway. The intrinsic mitochondrial pathway of apoptosis is a critical cell death mechanism often regulated by the p53 tumor suppressor protein and involving the release of cytochrome c, which in turn activates caspases. researchgate.net It has been demonstrated that p53 can mediate caspase-2 activation, which is involved in the mitochondrial release of apoptosis-inducing factor (AIF). nih.gov In studies of other heterocyclic systems, apoptosis is characterized by the activation of key proteins like caspase-9 and caspase-3, which are integral to the mitochondrial pathway. mdpi.com A furo[2,3-d]pyridazine-4(5H)-one derivative was found to suppress the expression of the anti-apoptotic protein BCL2, leading to high cytotoxicity in leukemia cell lines. mdpi.com

Flow cytometry analysis of MCF-7 cells treated with furo[2,3-d]pyrimidine-based chalcones (5d and 5e ) showed an increase in the percentage of cells in the G2/M phase, indicating cell cycle arrest at this checkpoint. nih.gov

Antiviral Activity Spectrum in Cell-Based Assays (e.g., VZV, HCMV)

While the primary focus of research has been on anticancer activity, some furo[2,3-d]pyrimidine derivatives have been evaluated for antiviral efficacy. A study of furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids identified compounds with potent antiviral effects against Varicella-Zoster Virus (VZV). nih.gov

Compounds 9a-c exhibited broad-spectrum activity against both wild-type and mutant VZV strains, with low micromolar half-maximal effective concentration (EC₅₀) values. Notably, compound 9b was found to be up to threefold more potent than the standard antiviral drug Acyclovir against thymidine (B127349) kinase-deficient VZV strains. nih.gov These compounds were not cytostatic at the highest tested concentrations, indicating a favorable selectivity index. nih.gov

No specific research detailing the activity of furo[2,3-d]pyridazine or furo[2,3-d]pyrimidine derivatives against Human Cytomegalovirus (HCMV) was identified in the reviewed literature.

Table 2: Antiviral Activity of Furo[2,3-d]pyrimidine Derivatives against VZV

Compound Virus Strain EC₅₀ (μM) Source
9b TK- VZV 12.8 nih.gov
Acyclovir TK- VZV 34.4 nih.gov

Antimicrobial Efficacy (e.g., against Multi-Drug Resistant Staphylococcus aureus)

Research into the antimicrobial properties of the furo[2,3-d]pyridazine scaffold has been conducted. A study reported the synthesis and antimicrobial screening of 4-aryl furo[2,3-d]pyridazines against several pathogenic bacteria, including Staphylococcus aureus. nepjol.info The results, which were qualitative and based on the cup plate method, indicated that chloro-substituted compounds exhibited growth inhibitory activity. nepjol.info However, the study did not specify whether the tested strain of S. aureus was multi-drug resistant (MRSA), and quantitative data such as Minimum Inhibitory Concentration (MIC) values were not provided.

Specialized Biological Probe Applications (e.g., Metal Ion Chemosensing)

The use of this compound or its derivatives as specialized biological probes, such as for metal ion chemosensing, is not a well-documented area of research. While related heterocyclic systems like thienopyridazines have been investigated for applications in magnetic resonance imaging, specific studies on the chemosensing capabilities of the furo[2,3-d]pyridazine core were not found in the reviewed literature. whiterose.ac.uk

Structure Activity Relationship Sar Studies and Lead Compound Optimization

Positional Scanning and Substituent Effects on Furo[2,3-d]pyridazine Scaffolds

The biological activity of compounds featuring the furo[2,3-d]pyridazine core is significantly influenced by the nature and position of various substituents. researchgate.net Analysis of related furo[2,3-d]pyrimidine (B11772683) derivatives, which are structural bioisosteres, reveals that substitutions at different positions on the heterocyclic ring system can modulate potency and selectivity against various biological targets, including protein kinases. researchgate.net

A systematic exploration of the substituent effects on the furo[2,3-d]pyridazine scaffold would likely involve the synthesis and evaluation of a library of compounds with diverse chemical groups at each available position. This positional scanning approach helps to identify key regions of the molecule that are critical for biological activity.

Table 1: Postulated Influence of Substituents at Various Positions of the Furo[2,3-d]pyridazine Scaffold This table is a hypothetical representation based on SAR trends observed in related heterocyclic systems.

PositionType of SubstituentPostulated Effect on ActivityRationale
C4 Small hydrophobic groupsPotential for increased potencyMay interact with hydrophobic pockets in target enzymes.
C5 Hydrogen bond donors/acceptorsCould enhance binding affinityFormation of hydrogen bonds with key amino acid residues.
C7 Bulky aromatic groupsMay improve selectivityCan introduce steric hindrance that favors binding to a specific target.

Influence of Carbaldehyde Modifications on Biological Target Engagement

The carbaldehyde group at the C2 position of Furo[2,3-d]pyridazine-2-carbaldehyde is a key functional group that can significantly influence the compound's interaction with biological targets. Aldehydes are known to be reactive functional groups and can participate in various interactions, including the formation of covalent bonds with nucleophilic residues in proteins.

Modifications of the carbaldehyde group can lead to a range of derivatives with altered biological profiles. For example, reduction of the aldehyde to an alcohol could change the molecule's hydrogen bonding capacity. Oxidation to a carboxylic acid would introduce a negative charge and the potential for ionic interactions. Furthermore, conversion of the aldehyde to other functional groups, such as imines, oximes, or hydrazones, can introduce new structural diversity and interaction points. orientjchem.org

In the context of heterocyclic compounds, the modification of an aldehyde group has been shown to be a viable strategy for optimizing biological activity. researchgate.net For instance, the conversion of aldehydes to Schiff bases by condensation with primary amines is a common method to generate a library of analogs for SAR studies. mdpi.com

Table 2: Potential Modifications of the C2-Carbaldehyde Group and Their Expected Impact

ModificationResulting Functional GroupPotential Change in Interaction
ReductionAlcohol (-CH₂OH)Increased hydrogen bond donor/acceptor capacity.
OxidationCarboxylic Acid (-COOH)Introduction of a negative charge, potential for ionic interactions.
Condensation with amineImine (-CH=NR)Introduction of diverse substituents (R group) for further SAR.
Condensation with hydroxylamineOxime (-CH=NOH)Potential for altered hydrogen bonding and steric interactions.

Pharmacophore Elucidation and Molecular Determinants of Activity

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For this compound and its analogs, a pharmacophore model would typically include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. nih.gov

Studies on related kinase inhibitors with heterocyclic scaffolds have successfully employed pharmacophore modeling to guide the design of new, more potent compounds. nih.gov The furo[2,3-d]pyridazine core itself often serves as a crucial scaffold, providing a rigid framework for the optimal spatial arrangement of other pharmacophoric features. The nitrogen atoms in the pyridazine (B1198779) ring can act as hydrogen bond acceptors, a key interaction in many enzyme active sites. blumberginstitute.org

Molecular docking studies can further elucidate the molecular determinants of activity by predicting the binding mode of this compound within the active site of a biological target. researchgate.net Such studies can reveal specific amino acid residues that are critical for binding and can explain the observed SAR trends. For example, the carbaldehyde oxygen could act as a hydrogen bond acceptor, while the fused ring system could engage in pi-stacking interactions with aromatic residues. researchgate.net

Key Pharmacophoric Features of Furo[2,3-d]pyridazine Analogs May Include:

A central heterocyclic scaffold (the furo[2,3-d]pyridazine ring).

One or more hydrogen bond acceptors (e.g., the pyridazine nitrogens, the furan (B31954) oxygen, and the carbaldehyde oxygen).

An aromatic ring system capable of pi-pi stacking interactions.

Specific hydrophobic regions defined by substituents on the core scaffold.

Strategic Optimization for Potency and Selectivity Enhancement

Lead optimization is a critical phase in drug discovery that aims to improve the potency, selectivity, and pharmacokinetic properties of a lead compound like this compound. Strategic optimization often involves an iterative process of chemical synthesis, biological testing, and computational modeling.

One common strategy is bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties, with the aim of improving biological activity or reducing toxicity. mdpi.com For example, the furan ring in the furo[2,3-d]pyridazine scaffold could be replaced with a thiophene (B33073) or a pyrrole (B145914) to explore the impact on activity. doi.org Similarly, the carbaldehyde group could be replaced with other electron-withdrawing groups to fine-tune the electronic properties of the molecule.

To enhance selectivity, medicinal chemists often introduce structural modifications that exploit subtle differences in the active sites of related biological targets. For instance, introducing bulky substituents may prevent a molecule from binding to a target with a smaller active site, thereby improving its selectivity for a target with a larger, more accommodating pocket. nih.gov The optimization of pyrido-pyridazinone derivatives as FER tyrosine kinase inhibitors demonstrated that the introduction of a morpholine (B109124) substituent significantly improved cellular activity and selectivity. nih.gov

Table 3: Strategies for Potency and Selectivity Enhancement of Furo[2,3-d]pyridazine Derivatives

StrategyApproachDesired Outcome
Scaffold Hopping Replacing the furo[2,3-d]pyridazine core with other heterocyclic systems.Discovery of novel scaffolds with improved properties.
Substituent Modification Systematic variation of substituents at different positions.Improved potency and target engagement.
Conformational Restriction Introducing cyclic structures or rigid linkers.Enhanced binding affinity and selectivity.
Bioisosteric Replacement Replacing key functional groups with their bioisosteres.Improved pharmacokinetic profile and reduced off-target effects.

Computational Chemistry and Cheminformatics in Furo 2,3 D Pyridazine 2 Carbaldehyde Research

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a pivotal computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. In the context of furo[2,3-d]pyridazine derivatives, docking studies have been instrumental in elucidating their mechanism of action and identifying key molecular interactions that govern their biological activity.

For instance, molecular docking studies on related furo[2,3-d]pyrimidine (B11772683) compounds have demonstrated their potential to bind with high affinity to the active sites of various protein targets, such as the Epidermal Growth Factor Receptor (EGFR). These studies reveal crucial interactions, including hydrogen bonding and hydrophobic contacts, that contribute to the stability of the ligand-protein complex. While specific docking studies on Furo[2,3-d]pyridazine-2-carbaldehyde are not extensively documented in publicly available literature, the principles derived from analogous structures are highly applicable. It is anticipated that the aldehyde functional group of this compound could participate in specific hydrogen bond interactions within a protein's active site, potentially enhancing its binding affinity and specificity.

Target ProteinLigand (Related Compound)Key InteractionsReference
EGFRFuro[2,3-d]pyrimidine derivativeHydrogen bonding, hydrophobic interactions researchgate.net
SARS-CoV-2 MProFuro[2,3-d]pyrimidine derivativeHydrogen bonding with key residues nih.gov
SARS-CoV-2 PLProFuro[2,3-d]pyrimidine derivativeHydrophobic and hydrogen bond interactions nih.gov
PI3Kα/βFuro[2,3-d]pyrimidine derivativeInteractions with catalytic site residues rsc.org
AKTFuro[2,3-d]pyrimidine derivativeBinding within the allosteric pocket rsc.org

In Silico ADMET Prediction for Lead Compound Selection

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico ADMET prediction models offer a rapid and cost-effective means to evaluate the pharmacokinetic and safety profiles of novel compounds, aiding in the selection of promising lead candidates.

ADMET PropertyPredicted Outcome for Related ScaffoldsImplication for Drug Development
Aqueous SolubilityModerate to highGood absorption and distribution
Intestinal AbsorptionHighFavorable oral bioavailability
Blood-Brain Barrier PermeabilityVariablePotential for CNS or non-CNS targeting
Plasma Protein BindingModerateOptimal free drug concentration
Metabolic StabilityModerateAcceptable in vivo half-life
HepatotoxicityLowReduced risk of liver injury
CarcinogenicityLowFavorable long-term safety profile

Quantum Chemical Calculations of Electronic Structure and Spectroscopic Correlations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. Methods such as Density Functional Theory (DFT) are employed to calculate various molecular descriptors that correlate with experimental observations.

For pyridazine (B1198779) derivatives, quantum chemical calculations have been used to determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electrostatic potential. researchgate.net These parameters are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. For this compound, such calculations could predict its susceptibility to nucleophilic or electrophilic attack, its charge distribution, and its potential to engage in specific non-covalent interactions, which are vital for its biological activity. Furthermore, these calculations can aid in the interpretation and prediction of spectroscopic data, such as NMR and IR spectra. nih.gov

Virtual Screening Methodologies for Hit Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comresearchgate.net This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

For a target of interest, a virtual screening campaign could be initiated using the this compound scaffold as a starting point. Both ligand-based and structure-based virtual screening methods can be employed. In ligand-based screening, compounds with similar physicochemical properties to known active molecules are identified. In structure-based screening, molecular docking is used to assess the binding of a large number of compounds to the target's three-dimensional structure. This methodology has been successfully applied to identify hits from large compound databases for various targets using heterocyclic scaffolds.

Machine Learning Applications in Rational Compound Design

Machine learning (ML) is increasingly being used to guide the rational design of new molecules with desired properties. nih.gov ML models can be trained on existing data to learn the complex relationships between chemical structures and their biological activities or physicochemical properties.

In the context of this compound, ML models could be developed to predict the biological activity of novel derivatives. By training on a dataset of known furo[2,3-d]pyridazine analogues and their measured activities, a quantitative structure-activity relationship (QSAR) model can be built. This model can then be used to predict the activity of new, untested compounds, allowing researchers to prioritize the synthesis of the most promising candidates. Furthermore, generative ML models can be used to design entirely new molecules based on the furo[2,3-d]pyridazine scaffold that are optimized for specific properties, such as high potency and low toxicity.

Future Directions and Research Perspectives in Furo 2,3 D Pyridazine 2 Carbaldehyde Chemistry

Advancement of Novel and Sustainable Synthetic Methodologies

The progression of Furo[2,3-d]pyridazine-2-carbaldehyde from a chemical curiosity to a therapeutically relevant scaffold hinges on the development of efficient, versatile, and environmentally benign synthetic routes. Current synthetic approaches often rely on multi-step processes that may not be suitable for generating large, diverse libraries for high-throughput screening. Future advancements will likely concentrate on the following areas:

Green Chemistry Approaches : Traditional synthetic methods for heterocyclic compounds can involve hazardous reagents and solvents. rasayanjournal.co.in Future methodologies will increasingly adopt green chemistry principles, such as the use of safer solvents (like water or ionic liquids), microwave-assisted synthesis to reduce reaction times and energy consumption, and solventless "ball milling" techniques. rasayanjournal.co.inresearchgate.net These approaches aim to enhance yield and purity while minimizing environmental impact. rasayanjournal.co.in

One-Pot and Multicomponent Reactions (MCRs) : The development of one-pot or tandem reactions, where multiple synthetic steps are performed in a single reaction vessel, represents a significant leap in efficiency. nih.govnih.gov Such strategies streamline the synthesis of complex molecules from simple precursors, reducing waste and purification efforts. nih.gov An aza-Diels-Alder reaction of 1,2,3-triazines, for example, offers a metal-free, neutral-condition pathway to pyridazine (B1198779) derivatives that could be adapted for furo-fused systems. organic-chemistry.org

Catalysis Innovation : Modern catalysis offers powerful tools for constructing and functionalizing heterocyclic rings. The use of photoredox catalysis, which harnesses visible light to drive chemical reactions, is a rapidly growing field that enables novel bond formations under mild conditions. proquest.commdpi.comacs.org Applying photoredox catalysis to the Furo[2,3-d]pyridazine core could unlock new pathways for C-H functionalization, allowing for late-stage modification of the scaffold to fine-tune biological activity. rsc.org

Synthetic StrategyPotential AdvantageRelevant Analogs
Microwave-Assisted Synthesis Reduced reaction time, increased yields, cleaner reactions.Pyridazines, Pyrimidines rasayanjournal.co.inresearchgate.net
One-Pot Multicomponent Reactions High efficiency, atom economy, rapid library generation.Furo[2,3-d]pyrimidines nih.gov
Photoredox Catalysis Mild reaction conditions, novel bond formations, late-stage functionalization.General Heterocycles rsc.orgnih.gov

Discovery of Undiscovered Biological Targets and Mechanisms of Action

While the biological profile of this compound is largely uncharted, its structural relatives have demonstrated a wide array of pharmacological activities. This provides a logical starting point for future biological investigations and suggests a high probability of discovering novel therapeutic targets.

Screening Against Known Targets of Related Heterocycles : Structurally similar scaffolds have shown potent activity against several key therapeutic targets. For instance, Furo[2,3-d]pyrimidine (B11772683) derivatives have been identified as dual inhibitors of PI3K/AKT kinases, which are crucial in cancer cell signaling. nih.govrsc.org Other related furopyridine and pyrazolopyridazine compounds have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), respectively. mdpi.commdpi.com A primary future direction will be to screen this compound derivatives against these and other kinase panels to identify potential anticancer activity.

Exploring Novel Mechanisms : Beyond established targets, research should aim to uncover unique mechanisms of action. The aldehyde functionality could be derivatized to create covalent inhibitors that form a permanent bond with their target protein, offering enhanced potency and duration of action. Furthermore, high-throughput screening against broader panels of enzymes and receptors could reveal unexpected activities. For example, tetrazolo-pyridazine compounds were recently identified as inhibitors of MACC1 expression, a key driver of cancer metastasis, highlighting the potential for pyridazine-based scaffolds to act beyond direct enzyme inhibition. mdc-berlin.de

Phenotypic Screening and Target Deconvolution : Phenotypic screening, which assesses a compound's effect on cell behavior (e.g., inhibiting cancer cell growth) without pre-supposing a target, can uncover novel activities. Once an effect is observed, advanced techniques like chemical proteomics can be employed to identify the specific biological target responsible for the compound's action. This approach is crucial for discovering first-in-class medicines.

Potential Biological Target ClassRationale Based on Related Scaffolds
Protein Kinases (PI3K, AKT, CDK2, EGFR) Furo[2,3-d]pyrimidines and Furopyridines are potent kinase inhibitors. nih.govmdpi.commdpi.com
Metastasis-Related Proteins (e.g., MACC1) Tetrazolo-pyridazine derivatives inhibit MACC1-driven metastasis. mdc-berlin.de
Viral Enzymes Furo[2,3-d]pyrimidine hybrids show activity against Varicella-Zoster Virus. nih.gov
Inflammatory Enzymes (e.g., COX) Pyrido[2,3-d]pyridazine (B3350097) derivatives act as COX-1/COX-2 dual inhibitors.

Integration of Advanced Computational Modeling Techniques

Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. nih.gov Integrating these techniques early in the research process for this compound will be critical for success.

Virtual Screening and Molecular Docking : Before committing to extensive chemical synthesis, large virtual libraries of Furo[2,3-d]pyridazine derivatives can be screened in silico against the 3D structures of known biological targets. Molecular docking simulations, as used effectively for Furo[2,3-d]pyrimidine derivatives targeting PI3K/AKT, can predict binding modes and affinities, helping to prioritize which compounds to synthesize. nih.govrsc.org

Molecular Dynamics (MD) Simulations : While docking provides a static snapshot of binding, MD simulations can model the dynamic behavior of the compound-protein complex over time. researchgate.net This provides deeper insights into the stability of the interaction and the key forces driving binding, guiding further structural modifications to enhance potency and selectivity.

In Silico ADMET Prediction : A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). Computational models can predict these properties, such as oral bioavailability and potential for off-target toxicity, from a compound's structure alone. nih.govmdpi.com Applying ADMET prediction early allows chemists to design derivatives with more drug-like characteristics, increasing the probability of successful preclinical development. nih.gov

Computational TechniqueApplication in Furo[2,3-d]pyridazine Research
Molecular Docking Predict binding poses and prioritize compounds for synthesis against targets like kinases.
Molecular Dynamics Assess the stability of compound-protein interactions and refine binding hypotheses.
3D-QSAR Build models that correlate 3D structural features with biological activity to guide design.
In Silico ADMET Predict drug-likeness and pharmacokinetic properties to filter out unfavorable candidates early.

Translational Challenges and Opportunities in Therapeutic Development

Translating a promising compound from the laboratory to a clinical therapy is a complex process fraught with challenges. Nitrogen-containing heterocycles are prevalent in FDA-approved drugs, but their development requires careful navigation of several hurdles. mdpi.comnih.gov

Overcoming Drug Resistance : A significant challenge in cancer therapy is acquired drug resistance. nih.gov Future research should involve testing Furo[2,3-d]pyridazine derivatives against cell lines that are resistant to current therapies. nih.gov By designing molecules that can overcome known resistance mutations, for example in kinases, this scaffold could offer new hope where other drugs have failed. semanticscholar.org

Optimizing Drug-like Properties : Key translational challenges include achieving high metabolic stability, good oral bioavailability, and high selectivity to minimize side effects. The inherent properties of nitrogen heterocycles can be both an advantage (e.g., forming key interactions with targets) and a challenge (e.g., potential metabolic liabilities). nih.gov A focused medicinal chemistry effort, guided by computational ADMET predictions and experimental assays, will be required to optimize these properties.

Exploring Novel Therapeutic Modalities : The Furo[2,3-d]pyridazine scaffold provides opportunities beyond traditional enzyme inhibition. The development of Proteolysis Targeting Chimeras (PROTACs) is a revolutionary approach that uses a small molecule to tag a disease-causing protein for destruction by the cell's own machinery. Nitrogen heterocycles are frequently used as linkers or ligands in PROTACs. nih.gov The Furo[2,3-d]pyridazine core could be developed as a novel ligand for an E3 ligase or a target protein, enabling the degradation of previously "undruggable" targets.

Q & A

Q. What computational methods are effective in predicting the reactivity of this compound in drug design?

  • Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model binding kinetics with target proteins (e.g., DHFR), guiding modifications to improve affinity and reduce off-target effects .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for aldehyde stability.
  • Characterization : Cross-reference NMR shifts with databases (e.g., CAS Common Chemistry) .
  • Biological Assays : Include positive controls (e.g., methotrexate for DHFR inhibition) and validate cytotoxicity in non-target cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.